1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol
Overview
Description
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
Research has explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of azetidin-3-ol, which have been screened for their antibacterial and antifungal activities. This method presents a rapid and efficient way to prepare pharmacologically active compounds, indicating the potential use of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol derivatives in antimicrobial applications (Mistry & Desai, 2006).
Structural Analysis
The crystal and molecular structure of related compounds has been determined, providing insights into their chemical behavior and interaction possibilities. Such studies are foundational for designing new compounds with enhanced properties for various applications (Ramakumar, Venkatesan, & Rao, 1977).
Transformation into Aryl-2-(ethylamino)propan-1-ols
A notable transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols has been reported. This process involves the formation of intermediates that are subsequently opened by reducing agents, showcasing the compound's versatility in synthetic organic chemistry (Mollet, D’hooghe, & de Kimpe, 2011).
Neurokinin-2 Receptor Antagonists
Another research direction has been the development of neurokinin-2 (NK2) antagonists derived from azetidin-3-ol compounds. These studies aim at discovering new therapeutic agents by exploring the structure-activity relationships of azetidin-3-ol derivatives, highlighting their potential in medicinal chemistry (Mackenzie et al., 2002).
Novel Synthesis and Anti-Inflammatory Activity
The synthesis of new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and their evaluation for anti-inflammatory effects demonstrate the compound's utility in developing potential anti-inflammatory agents. This work highlights the innovative use of this compound in synthesizing compounds with significant biological activities (Sharma, Maheshwari, & Bindal, 2013).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJWNKHRYAHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.